molecular formula C22H24N2O9S B14111823 Febuxostat-acyl-B-D-glucuronide

Febuxostat-acyl-B-D-glucuronide

Cat. No.: B14111823
M. Wt: 492.5 g/mol
InChI Key: ZRXRMGPMLDOOKN-UHFFFAOYSA-N
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Description

Febuxostat Acyl-©micro-D-glucuronide is a metabolite of Febuxostat, a potent, selective, and non-purine xanthine oxidase inhibitor. Febuxostat is primarily used to treat chronic hyperuricemia in patients with gout by reducing the production of uric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat Acyl-©micro-D-glucuronide involves the glucuronidation of Febuxostat. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .

Industrial Production Methods

Industrial production of Febuxostat Acyl-©micro-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Febuxostat Acyl-©micro-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Febuxostat Acyl-©micro-D-glucuronide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Febuxostat.

    Biology: Investigated for its role in the metabolic pathways of xanthine oxidase inhibitors.

    Medicine: Studied for its potential therapeutic effects and safety profile in treating hyperuricemia and gout.

    Industry: Used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Febuxostat Acyl-©micro-D-glucuronide exerts its effects by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By reducing the activity of this enzyme, the compound lowers serum uric acid levels, thereby preventing the formation of urate crystals and reducing inflammation in gout patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Febuxostat Acyl-©micro-D-glucuronide is unique due to its non-purine structure, which allows for selective inhibition of xanthine oxidase without affecting other purine-related pathways. This selectivity reduces the risk of side effects commonly associated with purine analogs like Allopurinol .

Properties

Molecular Formula

C22H24N2O9S

Molecular Weight

492.5 g/mol

IUPAC Name

6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)

InChI Key

ZRXRMGPMLDOOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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